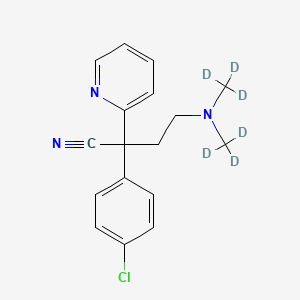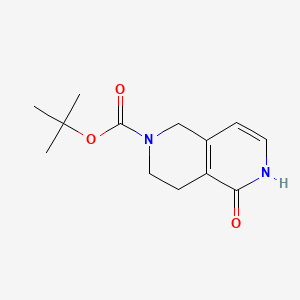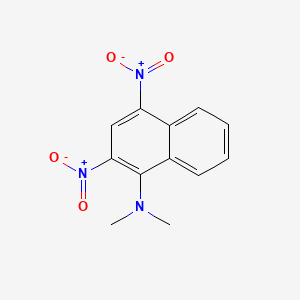
4-Chlorophenylamine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenylamine-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H6ClN and a molecular weight of 133.53 g/mol . This compound is a derivative of 4-chlorophenylamine, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. It is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on the aromatic ring . The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-Chlorophenylamine-13C6 involves similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the carbon-13 isotopes.
化学反応の分析
Types of Reactions
4-Chlorophenylamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction, where nucleophiles replace the chlorine atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
4-Chlorophenylamine-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
作用機序
The mechanism of action of 4-Chlorophenylamine-13C6 involves its interaction with specific molecular targets and pathways. As a labeled compound, it does not exert biological effects directly but serves as a tracer to study the behavior of its non-labeled counterpart. The carbon-13 isotopes allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
類似化合物との比較
Similar Compounds
4-Chlorophenylamine: The non-labeled version of 4-Chlorophenylamine-13C6, used in similar applications but without the isotopic labeling.
Phenylamine: A related compound without the chlorine substituent, used in various chemical and biological studies.
4-Bromophenylamine: Similar to 4-Chlorophenylamine but with a bromine atom instead of chlorine, used in different substitution reactions.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed tracing and analysis in scientific research. This feature makes it invaluable in studies requiring precise tracking of chemical and metabolic processes.
特性
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747342 |
Source


|
| Record name | 4-Chloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-39-2 |
Source


|
| Record name | 4-Chloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)


![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)





